methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride
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Overview
Description
Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride is a chemical compound with the CAS number 1955556-57-6 It is a derivative of pyrrolo[3,4-d]pyrimidine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable pyrrole derivative with a diketone in the presence of a strong acid catalyst[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride is studied for its potential biological activity. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors.
Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, such as cancer and inflammatory disorders.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism by which methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrrolo[2,3-d]pyrimidine derivatives
Purine analogs
Uniqueness: Methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate hydrochloride stands out due to its specific structural features and biological activity. Unlike some similar compounds, it has shown unique interactions with certain biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c1-13-8(12)7-10-3-5-2-9-4-6(5)11-7;/h3,9H,2,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERAMVCSJXTPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2CNCC2=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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